3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . Therefore, it’s plausible that this compound may also target proteins or receptors involved in neuroprotection and inflammation.
Biochemical Pathways
The compound may affect the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of these pathways could lead to a reduction in inflammation and ER stress, which are often implicated in neurodegenerative diseases.
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties
Result of Action
The compound may have promising neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially protect neurons from damage and death.
Properties
IUPAC Name |
11-pyrimidin-2-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-14-4-1-3-13-12-7-11(9-19(13)14)8-18(10-12)15-16-5-2-6-17-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXMVIKDVQQODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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